![molecular formula C5H10N2O4 B3162663 3-Hydroxy-2-ureido-butyric acid CAS No. 879552-80-4](/img/structure/B3162663.png)
3-Hydroxy-2-ureido-butyric acid
Overview
Description
3-Hydroxy-2-ureido-butyric acid, also known as L-Threonine, N-(aminocarbonyl)-, is a chemical compound with the molecular formula C5H10N2O4 . It has a molecular weight of 162.14400 .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-ureido-butyric acid consists of 5 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The exact mass is 162.06400 .Physical And Chemical Properties Analysis
The boiling point of 3-Hydroxy-2-ureido-butyric acid is 382.5ºC at 760mmHg . The flash point is 185.1ºC . The compound’s vapour pressure is 2E-07mmHg at 25°C . Unfortunately, the density and melting point are not available .Scientific Research Applications
- HUAB is utilized in proteomics studies due to its ability to modify proteins. Researchers use it as a reagent to label proteins for mass spectrometry analysis, protein-protein interaction studies, and post-translational modification investigations .
- HUAB can serve as a potential biomarker or metabolite in biological samples. Scientists study its presence and levels in bodily fluids (such as urine or blood) to identify disease-related metabolic changes. It may be associated with specific conditions or pathways .
- In neuroscientific research, HUAB is explored for its impact on neuronal health. It may play a role in neurotransmitter metabolism, synaptic plasticity, or neuroprotection. Investigating its effects could provide insights into neurodegenerative disorders like Alzheimer’s or Parkinson’s disease .
- HUAB is linked to the urea cycle, which is crucial for ammonia detoxification in the liver. Dysregulation of this cycle leads to UCDs. Researchers study HUAB to understand its role in these disorders and explore potential therapeutic interventions .
- Some studies suggest that HUAB may influence cancer cell metabolism. Researchers investigate its impact on cell proliferation, apoptosis, and tumor growth. Understanding its mechanisms could lead to novel anticancer strategies .
- HUAB might interact with specific cellular targets. Researchers use it as a tool to identify novel drug targets or validate existing ones. Its binding affinity and selectivity are critical for drug discovery efforts .
Proteomics Research
Metabolomics and Biomarker Discovery
Neuroscience and Neurodegenerative Diseases
Urea Cycle Disorders (UCDs)
Cancer Research
Drug Development and Target Identification
properties
IUPAC Name |
2-(carbamoylamino)-3-hydroxybutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNXAWFLEXAACH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2-ureido-butyric acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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